1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
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Overview
Description
1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine is a chemical compound with the molecular formula C11H12N2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine is the S1P1 receptor . This receptor plays a crucial role in the regulation of lymphocyte trafficking, endothelial development and integrity, heart rate, and vascular tone and maturation .
Mode of Action
This compound acts as an agonist of the S1P1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the S1P1 receptor, initiating a series of biochemical reactions within the cell .
Biochemical Pathways
Given its role as an s1p1 receptor agonist, it’s likely that it influences thesphingosine-1-phosphate (S1P) signaling pathway . This pathway plays a key role in regulating a variety of cellular processes, including cell growth, survival, migration, and adhesion .
Pharmacokinetics
It’s known that the compound is asolid at room temperature . Its storage temperature is between 2-8°C in an inert atmosphere and it should be kept in a dark place . These factors may influence its bioavailability and stability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its agonistic activity on the S1P1 receptor. By activating this receptor, the compound could influence a variety of cellular processes, potentially leading to changes in cell growth, survival, and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with aniline derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine, with a simpler structure.
Tetrahydrocarbazole: Another indole derivative with a similar bicyclic structure.
Cyclopenta[b]indole: A closely related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the tetrahydrocyclopenta ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-5-9-8-3-1-2-4-10(8)13-11(9)6-7/h1-4,7,13H,5-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWRARFTNIXGCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C3=CC=CC=C3N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676454 |
Source
|
Record name | 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-26-9 |
Source
|
Record name | 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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